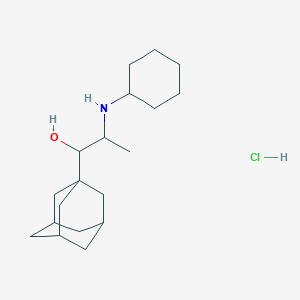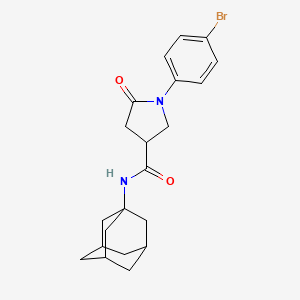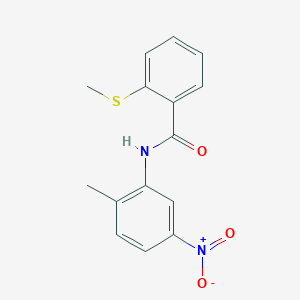![molecular formula C18H18Br2N2O3 B4982334 5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)
5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBF 209 and is a potent inhibitor of the human voltage-gated sodium channel Nav1.7.
Mechanism of Action
BBF 209 works by selectively blocking Nav1.7 channels, which are primarily expressed in sensory neurons. This inhibition leads to a reduction in the excitability of these neurons, resulting in a decrease in pain signaling. The selectivity of BBF 209 for Nav1.7 channels is due to its unique chemical structure, which allows it to bind to a specific site on the channel.
Biochemical and Physiological Effects:
BBF 209 has been shown to have a significant effect on pain signaling in animal models. It has been demonstrated to reduce both acute and chronic pain, with a potency similar to that of morphine. BBF 209 has also been shown to have a low potential for addiction and abuse, making it an attractive alternative to opioids for pain management.
Advantages and Limitations for Lab Experiments
BBF 209 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7 channels. It also has a low potential for off-target effects, making it a useful tool for studying the role of Nav1.7 in pain signaling. However, BBF 209 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on BBF 209. One area of interest is the development of more potent and selective Nav1.7 inhibitors based on the structure of BBF 209. Another area of research is the investigation of the role of Nav1.7 in other conditions, such as neuropathic pain and itch. Additionally, the potential use of BBF 209 in combination with other pain medications is an area of interest for future research.
Conclusion:
BBF 209 is a potent and selective inhibitor of the Nav1.7 sodium channel, with significant potential for the treatment of chronic pain and other conditions. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand its potential therapeutic applications and limitations.
Synthesis Methods
The synthesis of BBF 209 involves a multi-step process that includes the reaction of 4-bromoacetophenone with diethyl malonate, followed by the formation of ethyl 4-bromo-3-oxobutanoate. This intermediate is then reacted with 2-bromo-1-(4-bromophenyl)ethanone to form 2-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. The final step involves the reaction of this intermediate with furfurylamine to form BBF 209.
Scientific Research Applications
BBF 209 has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to selectively inhibit Nav1.7, which is a sodium channel that plays a crucial role in pain signaling. BBF 209 has also been studied for its potential use in the treatment of other conditions, such as epilepsy and cardiac arrhythmias.
properties
IUPAC Name |
5-bromo-N-[(Z)-1-(4-bromophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2O3/c1-3-22(4-2)18(24)14(11-12-5-7-13(19)8-6-12)21-17(23)15-9-10-16(20)25-15/h5-11H,3-4H2,1-2H3,(H,21,23)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQNBIZAHMMDC-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4982333.png)
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)